6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate
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Overview
Description
6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate is a chemical compound with a complex structure that includes a furo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate typically involves multi-step organic reactions. One common approach is to start with the furo[3,4-c]pyridine core and introduce the methyl and oxo groups through specific reagents and conditions. The diacetate groups are then added through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
Uniqueness
Compared to similar compounds, 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
61547-27-1 |
---|---|
Molecular Formula |
C12H11NO6 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(7-acetyloxy-6-methyl-1-oxo-3H-furo[3,4-c]pyridin-3-yl) acetate |
InChI |
InChI=1S/C12H11NO6/c1-5-10(17-6(2)14)9-8(4-13-5)12(18-7(3)15)19-11(9)16/h4,12H,1-3H3 |
InChI Key |
GWCVWMUUOLEPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(OC(=O)C2=C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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